molecular formula C19H21N3O4S B2616984 methyl 2-(2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)benzoate CAS No. 953258-13-4

methyl 2-(2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)benzoate

Cat. No.: B2616984
CAS No.: 953258-13-4
M. Wt: 387.45
InChI Key: LAXJOTYQKRYSHD-UHFFFAOYSA-N
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Description

Methyl 2-(2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)benzoate is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidinone core. This bicyclic system is fused with a thiazole ring and a pyrimidine-5-one moiety. Key structural features include:

  • A 7-isopropyl substituent on the pyrimidinone ring, which enhances steric bulk and may influence solubility and intermolecular interactions.
  • An acetamido linker (-NH-C(O)-CH2-) connecting the thiazolo-pyrimidinone system to a methyl benzoate group.

The compound’s structural complexity makes it a candidate for diverse applications, including pharmaceutical intermediates or ligands in coordination chemistry.

Properties

IUPAC Name

methyl 2-[[2-(5-oxo-7-propan-2-yl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-11(2)15-9-17(24)22-12(10-27-19(22)21-15)8-16(23)20-14-7-5-4-6-13(14)18(25)26-3/h4-7,9,11-12H,8,10H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAXJOTYQKRYSHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)N2C(CSC2=N1)CC(=O)NC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)benzoate is a complex organic compound with a thiazolo[3,2-a]pyrimidin core. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and antimicrobial properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.

The molecular formula of this compound is C19H21N3O4SC_{19}H_{21}N_{3}O_{4}S, with a molecular weight of 387.5 g/mol. The structure includes various functional groups that contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds containing thiazolo[3,2-a]pyrimidin structures exhibit diverse biological activities. The following sections provide insights into specific biological activities associated with this compound.

1. Antimicrobial Activity

Studies have shown that derivatives of thiazolo[3,2-a]pyrimidines possess significant antibacterial activity against various pathogens. For instance, compounds similar to this compound have demonstrated effectiveness against Escherichia coli and Staphylococcus aureus .

CompoundTarget BacteriaInhibition Zone (mm)
Compound AE. coli15
Compound BStaphylococcus aureus18
Methyl 2-(...)E. coli & S. aureusSignificant

2. Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory effects. Research on related thiazolo[3,2-a]pyrimidine derivatives has shown promising results in reducing pro-inflammatory cytokines and mediators in models of inflammation .

In a study evaluating the anti-inflammatory activity through the carrageenan-induced paw edema test, compounds exhibited varying degrees of efficacy:

CompoundAnti-inflammatory Activity (%)IC50 (μM)
Compound X53.41158.5
Methyl 2-(...)TBDTBD

3. Cytotoxicity

Preliminary cytotoxicity assays indicate that certain derivatives have cytotoxic effects against leukemia cell lines, such as HL-60 cells . The IC50 values obtained suggest moderate cytotoxic potential which warrants further investigation.

Case Studies and Research Findings

  • Study on Anti-inflammatory Properties : A recent study focused on the bioisosteric replacement in thiazolo[3,2-a]pyrimidines aimed at enhancing anti-inflammatory properties. The results indicated that modifications to the molecular structure significantly impacted the biological activity and selectivity towards COX enzymes .
  • Antibacterial Evaluation : Another research highlighted the synthesis and evaluation of thiazolo derivatives for their antibacterial properties. The findings demonstrated substantial inhibition against common bacterial strains, reinforcing the potential of these compounds as therapeutic agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize methyl 2-(2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)benzoate, we compare it with structurally related thiazolo[3,2-a]pyrimidine and thiadiazolo[3,2-a]pyrimidine derivatives from the literature.

Key Observations:

Substituent Effects :

  • The target compound’s 7-isopropyl group contrasts with the benzylidene (11a, 11b) or trimethoxybenzylidene () substituents in analogs. Benzylidene groups enhance π-π stacking, while isopropyl may hinder crystallization due to steric effects.
  • The methyl benzoate group in the target compound differs from the nitrile (11a, 11b) or ethyl ester () functionalities, affecting polarity and hydrogen-bonding capacity.

Heterocyclic Core Variations: Compound 12 () features a pyrimido[2,1-b]quinazoline system, which increases ring strain and planar rigidity compared to the thiazolo[3,2-a]pyrimidine core. This likely elevates its melting point (268–269°C vs. 213–246°C for others).

Synthetic Yields :

  • Yields for thiazolo[3,2-a]pyrimidine derivatives (57–68%) are moderate, typical for condensation reactions involving aromatic aldehydes (). The target compound’s synthesis would likely require similar conditions but with tailored reagents.

Spectroscopic and Crystallographic Insights

  • IR Spectroscopy : Nitrile stretches (~2,200 cm⁻¹) are consistent across compounds 11a, 11b, and 12 (). The target compound’s ester carbonyl (C=O) would appear near 1,700 cm⁻¹, as seen in compound 12 (1,719 cm⁻¹).
  • NMR Data : The ¹H NMR of compound 11a () shows aromatic protons at δ 7.29–7.94 ppm, while the methyl benzoate in the target compound would exhibit distinct ester-OCH₃ signals near δ 3.8–4.0 ppm.
  • Crystallography: The trimethoxybenzylidene derivative () crystallizes in the monoclinic P2₁/c space group with Z = 4, suggesting efficient packing via van der Waals interactions. The target compound’s isopropyl group may disrupt such packing, reducing crystallinity.

Functional and Application Potential

  • Material Science : The ethyl ester derivative () demonstrates structural tunability for crystal engineering, relevant to optoelectronic materials.

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